molecular formula C17H17NO2 B1335984 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline CAS No. 68360-22-5

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

Cat. No.: B1335984
CAS No.: 68360-22-5
M. Wt: 267.32 g/mol
InChI Key: ZIRDRQBTZSUXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 g/mol . It is characterized by the presence of a benzyloxy group at the 6th position and a methoxy group at the 7th position on the isoquinoline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline typically involves several steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline can be compared with other similar compounds, such as:

    6-Benzyloxy-7-methoxy-isoquinoline: Lacks the dihydro structure, which may affect its reactivity and biological activity.

    7-Methoxy-3,4-dihydro-isoquinoline: Lacks the benzyloxy group, which may influence its chemical properties and applications.

    6-Benzyloxy-3,4-dihydro-isoquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRDRQBTZSUXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393547
Record name 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68360-22-5
Record name 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Reactant of Route 2
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Reactant of Route 3
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Reactant of Route 4
Reactant of Route 4
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Reactant of Route 5
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Reactant of Route 6
Reactant of Route 6
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.